N-methyl-2-(3-methyl-4-phenylphenyl)benzenesulfonamide
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Overview
Description
N-methyl-2-(3-methyl-4-phenylphenyl)benzenesulfonamide is an organic compound with a complex structure that includes a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(3-methyl-4-phenylphenyl)benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a reaction between a substituted benzene and a sulfonyl chloride.
N-Methylation: The intermediate is then subjected to N-methylation using methyl iodide or a similar methylating agent.
Final Coupling: The final step involves coupling the intermediate with another substituted benzene under specific conditions, such as the presence of a base and a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(3-methyl-4-phenylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-methyl-2-(3-methyl-4-phenylphenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes.
Materials Science: The compound is used in the development of advanced materials with unique properties.
Biological Studies: It is employed in research to understand its interactions with biological molecules and pathways.
Mechanism of Action
The mechanism of action of N-methyl-2-(3-methyl-4-phenylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase IX, which is overexpressed in certain cancer cells . This inhibition disrupts the cellular processes, leading to antiproliferative effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-(4-methylphenyl)benzenesulfonamide
- N-methyl-2-(4-phenylphenyl)benzenesulfonamide
Uniqueness
N-methyl-2-(3-methyl-4-phenylphenyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain enzymes makes it a valuable compound in medicinal research.
Properties
CAS No. |
183301-00-0 |
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Molecular Formula |
C20H19NO2S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-methyl-2-(3-methyl-4-phenylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C20H19NO2S/c1-15-14-17(12-13-18(15)16-8-4-3-5-9-16)19-10-6-7-11-20(19)24(22,23)21-2/h3-14,21H,1-2H3 |
InChI Key |
HSLNNRXNRZNZKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2S(=O)(=O)NC)C3=CC=CC=C3 |
Origin of Product |
United States |
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